molecular formula C13H16N2O4 B2614975 2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide CAS No. 954720-98-0

2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide

Cat. No. B2614975
CAS RN: 954720-98-0
M. Wt: 264.281
InChI Key: OHFQEOSQXMKFNO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure of “2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide” is not provided in the available resources .

Scientific Research Applications

Antibacterial and Antifungal Applications

Oxazolidinones, including compounds similar to 2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide, demonstrate significant in vitro antibacterial activity against a variety of clinically important pathogens. For instance, oxazolidinone analogs have shown efficacy against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and pneumoniae, among others. These compounds maintain their antibacterial activity in the presence of human serum and exhibit a bacteriostatic effect against staphylococci and enterococci, while having a bactericidal effect against streptococci. Importantly, strains resistant to other antibiotics like vancomycin and penicillin do not show cross-resistance to oxazolidinones, highlighting their potential as alternative treatments for resistant infections (Zurenko et al., 1996).

Additionally, new coumarin derivatives related to the oxazolidinone structure have been synthesized and tested for antibacterial activity, showing promising results against E. coli, S. aureus, and B. subtilis, indicating a potential for the development of new antibacterial agents (Hamdi et al., 2012).

Potential Anticancer Applications

In the realm of anticancer research, certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, which shares a structural motif with 2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide, have been synthesized and tested on 60 cancer cell lines. One compound, in particular, demonstrated notable cancer cell growth inhibition against eight cancer cell lines, suggesting a potential pathway for the development of new anticancer agents (Al-Sanea et al., 2020).

Role in Synthesis of Other Compounds

Compounds within the oxazolidinone family, including those related to 2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide, have been utilized in the synthesis of various other compounds. For example, N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides have been synthesized through a novel method involving the amination and cyclization of epichloeohydrin, followed by a reaction with N-substituted ethyl carbamate. This synthesis pathway offers a mild and accessible method for producing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides, which could be further explored for various applications (Yang Chao, 2008).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. Unfortunately, the mechanism of action for “2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide” is not available in the current literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide” is not available in the current literature .

Future Directions

The future directions for research on “2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .

properties

IUPAC Name

2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-9-12(16)14-7-11-8-15(13(17)19-11)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQEOSQXMKFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide

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